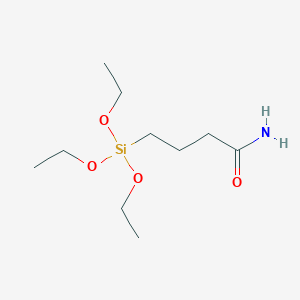
4-(Triethoxysilyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triethoxysilyl)butanamide is an organosilicon compound that features a butanamide group attached to a triethoxysilyl moiety. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it useful in a range of applications, including surface modification and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triethoxysilyl)butanamide typically involves the reaction of 4-aminobutyric acid with triethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Starting Materials: 4-aminobutyric acid and triethoxysilane.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent such as toluene or dichloromethane.
Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be used to facilitate the reaction.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Triethoxysilyl)butanamide undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The amide group can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Silanol groups and ethanol.
Condensation: Siloxane networks.
Substitution: Substituted amides or silanes.
Scientific Research Applications
4-(Triethoxysilyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of biomolecule surfaces for biosensor applications.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable coatings.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 4-(Triethoxysilyl)butanamide primarily involves the formation of siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanol groups, which then condense to create a stable siloxane network. This network can immobilize biomolecules or enhance the properties of materials by providing a robust and stable surface.
Comparison with Similar Compounds
Similar Compounds
4-(Triethoxysilyl)butanoic acid: Similar in structure but contains a carboxylic acid group instead of an amide group.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a butanamide group.
4-(Triethoxysilyl)butanal: Contains an aldehyde group instead of an amide group.
Uniqueness
4-(Triethoxysilyl)butanamide is unique due to its combination of a butanamide group and a triethoxysilyl moiety. This combination allows it to participate in a variety of chemical reactions and form stable coatings, making it versatile for applications in surface modification and material science.
Properties
CAS No. |
111965-56-1 |
|---|---|
Molecular Formula |
C10H23NO4Si |
Molecular Weight |
249.38 g/mol |
IUPAC Name |
4-triethoxysilylbutanamide |
InChI |
InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-10(11)12/h4-9H2,1-3H3,(H2,11,12) |
InChI Key |
PGCBRGRKKOCPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC(=O)N)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















